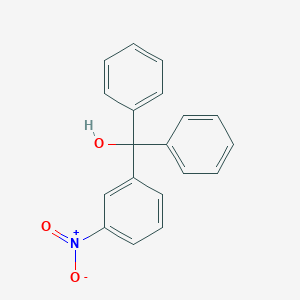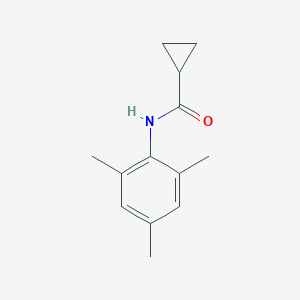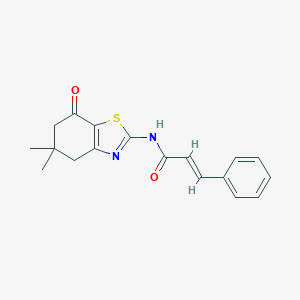![molecular formula C28H23F5N4O6 B395723 Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate](/img/structure/B395723.png)
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is a complex organic compound belonging to the fluoroquinolone family. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring. Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them valuable in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate involves several key steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions, including cyclization and fluorination.
Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution at the 7-position of the quinoline ring.
Formation of the carbonyl-amino linkage: The carbonyl-amino linkage is formed through a condensation reaction between the quinoline derivative and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions include various quinolone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new antibacterial agents due to its broad-spectrum activity.
Biological Studies: The compound is studied for its potential cytotoxic effects against cancer cell lines.
Industrial Applications: It is used in the synthesis of other fluoroquinolone derivatives with enhanced properties.
Mechanism of Action
The mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death. This mechanism is distinct from other classes of antibiotics, making it effective against antibiotic-resistant strains.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
Ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate is unique due to its multiple fluorine atoms and the presence of a morpholine ring, which contribute to its distinct pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C28H23F5N4O6 |
|---|---|
Molecular Weight |
606.5g/mol |
IUPAC Name |
ethyl 1-[(1-ethyl-6-fluoro-7-morpholin-4-yl-4-oxoquinoline-3-carbonyl)amino]-5,6,7,8-tetrafluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C28H23F5N4O6/c1-3-35-11-14(25(38)13-9-16(29)18(10-17(13)35)36-5-7-42-8-6-36)27(40)34-37-12-15(28(41)43-4-2)26(39)19-20(30)21(31)22(32)23(33)24(19)37/h9-12H,3-8H2,1-2H3,(H,34,40) |
InChI Key |
WIMVYMZHAWGOTQ-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C(=O)NN4C=C(C(=O)C5=C4C(=C(C(=C5F)F)F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(benzyloxy)benzylidene]-5-(2-methoxy-4-methylphenyl)-2(3H)-furanone](/img/structure/B395641.png)


![ethyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B395649.png)
![5-(4-fluorophenyl)-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395651.png)
![4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B395652.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395654.png)
![5-(4-FLUOROPHENYL)-N-[3-NITRO-5-(PYRIDIN-3-YLOXY)PHENYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B395656.png)
![N-cyclopentyl-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B395658.png)
![Ethyl 2-({[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B395659.png)
![N-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395661.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B395662.png)
![3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B395663.png)
